

Part 1: Chemical Identity & Structural Implications

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Compound of Interest

Compound Name: *H-Cys(Z)-OH*

CAS No.: 1625-72-5

Cat. No.: B156057

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Before attempting dissolution, it is critical to verify the specific isomer and salt form, as "Z" nomenclature can be ambiguous in cysteine derivatives.

- Common Name: S-Benzyloxycarbonyl-L-cysteine[1][2]
- Standard Notation: **H-Cys(Z)-OH**
- CAS Number: 1625-72-5 (HCl salt often cited)[3]
- Molecular Formula:
(Free base)
- Structural Feature: The "Z" group (Benzyloxycarbonyl) is attached to the Sulfur (Side Chain), not the Nitrogen.[4] The N-terminus is free (), and the C-terminus is free ().

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*Critical Nomenclature Alert: Do not confuse **H-Cys(Z)-OH** (S-protected) with Z-Cys-OH (N-protected, N-Cbz-L-cysteine). The solubility rules differ drastically because **H-Cys(Z)-OH** exists as a zwitterion, whereas Z-Cys-OH behaves as a carboxylic acid.*

Physicochemical Determinants of Solubility

- **Zwitterionic Nature:** As a free amino acid with a protected side chain, **H-Cys(Z)-OH** exists as a zwitterion () at neutral pH. This creates a high crystal lattice energy, making it sparingly soluble in pure water and non-polar organic solvents.
- **Thiocarbonate Linkage:** The S-Z moiety is a thiocarbonate.[4] Unlike the ether linkage in S-Benzyl cysteine (H-Cys(Bzl)-OH), the thiocarbonate is susceptible to base-catalyzed hydrolysis. Avoid high pH dissolution strategies.

Part 2: Solubility Profile

The following data summarizes the solubility behavior of **H-Cys(Z)-OH** (and its HCl salt) across standard laboratory solvents.

Table 1: Solubility Matrix

Solvent System	Solubility	Mechanism / Notes
Water (Neutral)	Low / Insoluble	Zwitterionic lattice forces dominate.
Dilute Acid (1M HCl, AcOH)	High	Protonation of the carboxylate breaks the zwitterion. Recommended.
Dilute Base (NaOH,)	High (Risk)	Soluble as a sodium salt, but high risk of S-Z hydrolysis (cleavage of protecting group).
DMSO / DMF	High	Disrupts hydrogen bonding; ideal for stock solutions.[4]
Methanol / Ethanol	Moderate	Soluble, often improved with slight heating or addition of dilute HCl.
DCM / Ethyl Acetate	Low	Too polar for non-polar organics (unless derivatized). [4]
HFIP (Hexafluoroisopropanol)	High	Excellent solvent for peptide aggregation issues; stabilizes helical structures.

Part 3: Dissolution Protocols

These protocols are designed to maximize solubility while preserving the integrity of the labile S-Z thiocarbonate bond.[4]

Protocol A: Preparation of Aqueous Stock (Acidic)

Best for: Analytical standards, biological assays where low pH is tolerated.

- Weighing: Weigh the required amount of **H-Cys(Z)-OH**.
- Solvent Choice: Use 1.0 M Acetic Acid (AcOH) or 0.1 M HCl.[4]

- Why? Acidic pH (< 4) maintains the amine in the protonated state () and the carboxylic acid in the protonated state (), preventing zwitterionic aggregation.[4] It also stabilizes the S-Z group against hydrolysis.[4]
- Mixing: Vortex for 30–60 seconds. Sonication (37 kHz) may be used for up to 5 minutes if minor particulates remain.[4]
- Filtration: Filter through a 0.22 µm PVDF membrane if used for HPLC to remove potential polymer contaminants.[4]

Protocol B: Preparation of Organic Stock (Synthesis)

Best for: Solid Phase Peptide Synthesis (SPPS), coupling reactions.

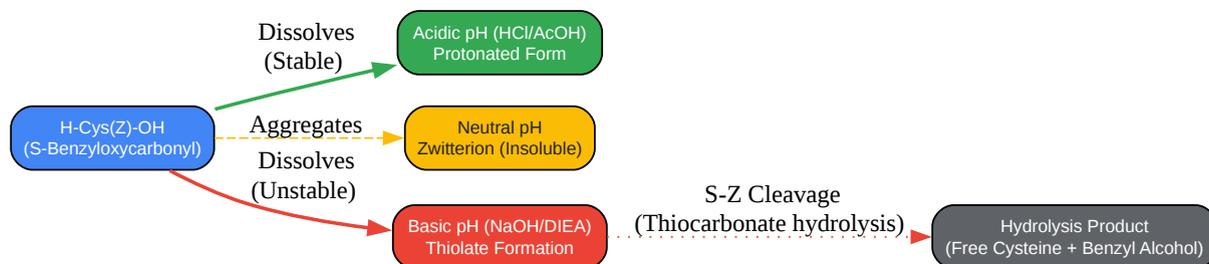
- Solvent: Use anhydrous DMF (Dimethylformamide) or NMP.[4]
- Concentration: Typical coupling concentrations range from 0.1 M to 0.5 M.[4]
- Additive (Optional): If solubility is sluggish, add 1% (v/v) Trifluoroacetic acid (TFA) to the DMF.[4] This ensures the zwitterion is broken.[4]
 - Caution: Do NOT add base (DIEA/NMM) until immediately before the coupling reaction to prevent premature S-Z cleavage or racemization.[4]

Part 4: Stability & Degradation Pathways

The S-Benzyloxycarbonyl group is less stable than the standard S-Benzyl (Bzl) group. Understanding its degradation is vital for experimental design.[4]

Diagram 1: Chemical Stability & Hydrolysis Risk

The following diagram illustrates the safe zones and danger zones for handling **H-Cys(Z)-OH**.



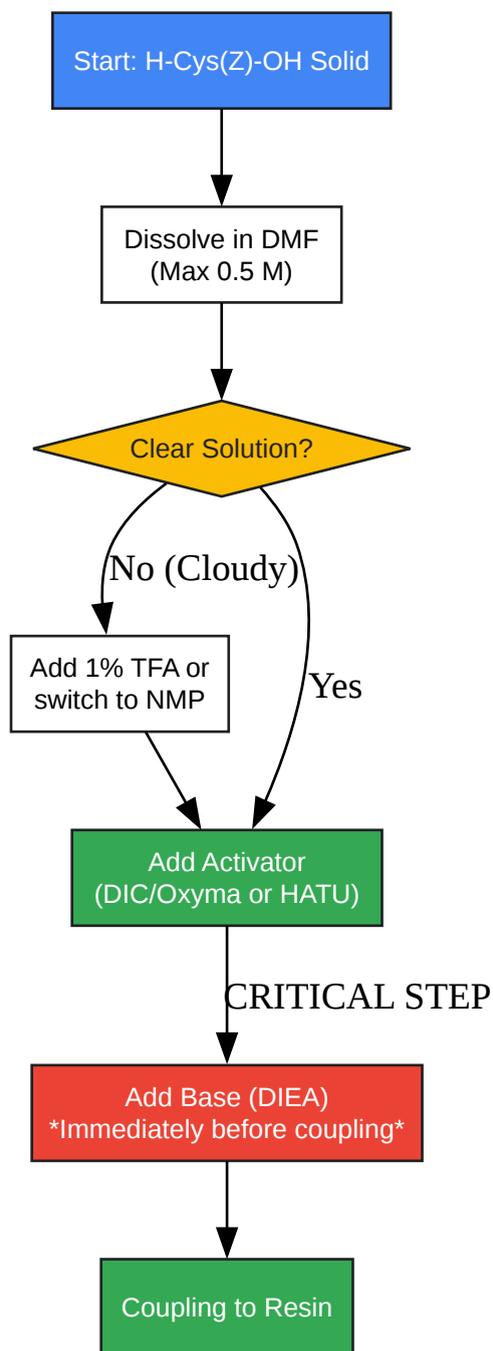
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Caption: Stability logic flow. Green paths indicate safe dissolution; red paths indicate chemical instability risks due to base-catalyzed hydrolysis of the thiocarbonate.

Part 5: Experimental Workflow for SPPS

When using **H-Cys(Z)-OH** in Solid Phase Peptide Synthesis, the order of addition is critical to prevent precipitation.

Diagram 2: SPPS Coupling Workflow



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Caption: Optimal dissolution and activation workflow for SPPS. Note the delayed addition of base to minimize S-Z instability.

References

- PubChem. (2025).[4][5] Compound Summary: S-Benzyloxycarbonyl-L-cysteine.[1][2][6] National Library of Medicine.[4] Retrieved from [[Link](#)]

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